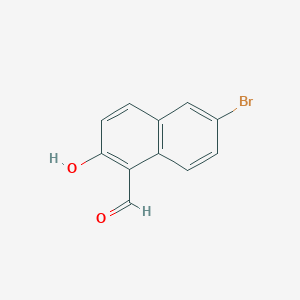

6-Bromo-2-hydroxy-1-naphthaldehyde

Descripción general

Descripción

6-Bromo-2-hydroxy-1-naphthaldehyde is a chemical compound with the molecular formula C11H7BrO2 . It has an average mass of 251.076 Da and a monoisotopic mass of 249.962936 Da .

Molecular Structure Analysis

The molecular structure of 6-Bromo-2-hydroxy-1-naphthaldehyde consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This core is substituted at the 6-position with a bromine atom and at the 2-position with a hydroxy group .Aplicaciones Científicas De Investigación

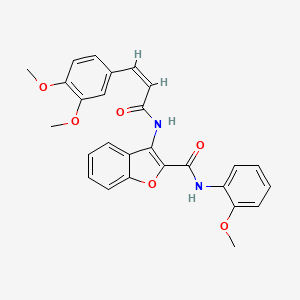

Synthesis of Intermediate Compounds

6-Bromo-2-hydroxy-1-naphthaldehyde is utilized in the synthesis of intermediate compounds like 6-Methoxy-2-naphthaldehyde, a key intermediate in the production of Nabumetone. This synthesis involves a Grignard reaction and has been optimized for higher yields and purity, confirming the structure of the compound through IR and NMR analyses (Tong Guo-tong, 2007).

Building Block for Sensors

The compound serves as a versatile building block in supramolecular chemistry and molecular recognition, particularly in the development of sensors. Its functional groups allow it to act as a hydrogen bond donor and acceptor, making it suitable for creating sensors that can detect various cations and anions. These sensors utilize different fluorometric and mechanistic pathways for detection (A. Das & S. Goswami, 2017).

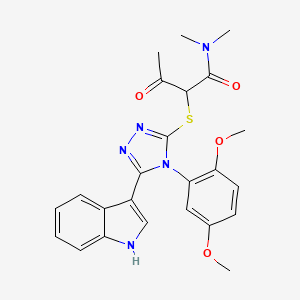

Formation of Schiff Bases

6-Bromo-2-hydroxy-1-naphthaldehyde is used in forming Schiff bases, important in various chemical applications. These bases have shown potential in forming complexes with metal ions, which are valuable in catalysis, materials synthesis, photochemistry, and biological systems (K. Maher, 2018).

Excited-State Intramolecular Proton Transfer

This compound is significant in studies of excited-state intramolecular proton transfer (ESIPT) fluorescence, a phenomenon crucial in the development of new sensors, nonlinear optical materials, and biochemical probes. Research has explored the ESIPT mechanism in solvated systems using time-dependent density functional theory calculations, correlating with experimental findings (Jing Huang et al., 2022).

Nanoparticle Synthesis

It plays a role in the synthesis of metal oxide nanoparticles like ZnO and CdO. These nanoparticles are used in various applications, including catalysis, gas sensors, solar cells, and electronics. The compound's ability to form complexes with metal ions is integral to this process (T. Xaba, M. Moloto, & N. Moloto, 2016).

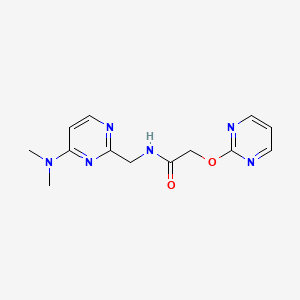

Selective Detection of Ions and Molecules

6-Bromo-2-hydroxy-1-naphthaldehyde-based compounds are used in designing sensors for the selective detection of ions like Al3+ and small molecules like cyanide. The compound's structural features enable it to bind selectively with these ions, leading to observable changes like fluorescence enhancement (Yi Jhong et al., 2014).

Safety and Hazards

Safety data sheets suggest that exposure to 6-Bromo-2-hydroxy-1-naphthaldehyde should be avoided. In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water. If inhaled, the victim should be moved into fresh air and given artificial respiration if necessary .

Mecanismo De Acción

Target of Action

It is known that this compound is used as an intermediate in organic synthesis . It is also used as an analytical reagent for the detection of palladium and beryllium .

Mode of Action

It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

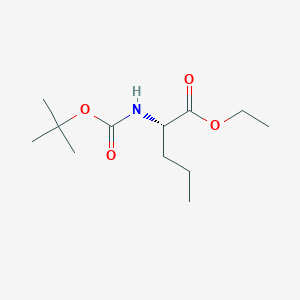

It’s known that 2-hydroxy-1-naphthaldehyde, a related compound, can undergo a cyclization reaction with diethyl malonate in the presence of acetic anhydride to synthesize a fluorescent whitening agent peb .

Pharmacokinetics

It’s known that the compound is insoluble in water but soluble in ethanol, ether, and petroleum ether . It can also dissolve in an aqueous solution of alkali and turns yellow when dissolved in concentrated sulfuric acid .

Result of Action

Its use as an intermediate in organic synthesis and as an analytical reagent suggests that it can participate in various chemical reactions to produce desired products .

Action Environment

The action, efficacy, and stability of 6-Bromo-2-hydroxy-1-naphthaldehyde can be influenced by various environmental factors. For instance, its solubility characteristics suggest that it can be more readily used in non-aqueous environments . Furthermore, it should be stored in a sealed container in a cool, dry place, away from oxidizing agents for stability .

Propiedades

IUPAC Name |

6-bromo-2-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-8-2-3-9-7(5-8)1-4-11(14)10(9)6-13/h1-6,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZLSWQEDNSDKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=O)O)C=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-hydroxy-1-naphthaldehyde | |

CAS RN |

53815-56-8 | |

| Record name | 6-Bromo-2-hydroxy-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate](/img/structure/B2771115.png)

![1-methyl-3-(3-methylbutyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2771119.png)

![8-(3,5-diethyl-1H-pyrazol-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2771123.png)

![2-ethyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2771127.png)

![(E)-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2771129.png)

![7-ethoxy-5-(pyridin-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2771130.png)

![3-(benzenesulfonyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2771131.png)